Mu Opioid Receptor Binding Affinity: In Vivo Occupancy Rank Order Defines Lethidrone's Position Relative to Naloxone
In vivo receptor binding studies in rats establish a clear potency rank order for mu opioid receptor occupancy. Lethidrone (nalorphine) occupies the mu site with a lower in vivo potency than naloxone, as reflected by the ED50 doses required for 50% receptor occupancy [1]. This quantitative ranking provides a reference for selecting the appropriate antagonist based on desired receptor engagement level.
| Evidence Dimension | In vivo mu opioid receptor occupancy potency rank |
|---|---|
| Target Compound Data | Nalorphine (Lethidrone): ED50 dose for 50% mu occupancy in rat brain (value not explicitly reported; rank order position 8 of 12 compounds) |
| Comparator Or Baseline | Naloxone: Rank position 2; Diprenorphine: Rank position 1 |
| Quantified Difference | Rank order: diprenorphine > naloxone > buprenorphine > etorphine > levallorphan > cyclazocine > sufentanil > nalorphine > ethylketocyclazocine > ketocyclazocine > pentazocine > morphine |
| Conditions | In vivo receptor binding assay in rat brain after s.c. administration of [³H]etorphine tracer, which selectively labels mu sites |
Why This Matters
This rank order allows researchers to select Lethidrone as a lower-potency mu antagonist benchmark when dose-dependent partial occupancy is required experimentally.
- [1] Rosenbaum JS, Holford NHG, Richards ML, et al. In vivo receptor binding of opioid drugs at the mu site. J Pharmacol Exp Ther. 1984;229(2):567-573. View Source
